molecular formula C13H11N3O2 B11867445 4-(2,4-Dimethoxypyrimidin-5-yl)benzonitrile

4-(2,4-Dimethoxypyrimidin-5-yl)benzonitrile

Cat. No.: B11867445
M. Wt: 241.24 g/mol
InChI Key: ZESYCGAGGATLCL-UHFFFAOYSA-N
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Description

4-(2,4-Dimethoxypyrimidin-5-yl)benzonitrile is an organic compound with the molecular formula C₁₃H₁₁N₃O₂ and a molecular weight of 241.25 g/mol . This compound features a pyrimidine ring substituted with two methoxy groups at positions 2 and 4, and a benzonitrile moiety at position 5. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dimethoxypyrimidin-5-yl)benzonitrile typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dimethoxypyrimidin-5-yl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(2,4-Dimethoxypyrimidin-5-yl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,4-Dimethoxypyrimidin-5-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s methoxy groups and nitrile moiety allow it to form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,4-Dihydroxypyrimidin-5-yl)benzonitrile
  • 4-(2,4-Dihalopyrimidin-5-yl)benzonitrile
  • 4-(2,4-Dimethoxypyrimidin-5-yl)benzylamine

Uniqueness

4-(2,4-Dimethoxypyrimidin-5-yl)benzonitrile is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its methoxy groups enhance its solubility and reactivity, making it a valuable intermediate in various synthetic and research applications .

Properties

Molecular Formula

C13H11N3O2

Molecular Weight

241.24 g/mol

IUPAC Name

4-(2,4-dimethoxypyrimidin-5-yl)benzonitrile

InChI

InChI=1S/C13H11N3O2/c1-17-12-11(8-15-13(16-12)18-2)10-5-3-9(7-14)4-6-10/h3-6,8H,1-2H3

InChI Key

ZESYCGAGGATLCL-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC=C1C2=CC=C(C=C2)C#N)OC

Origin of Product

United States

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